![molecular formula C9H9N3O2 B2906887 Ethyl imidazo[1,5-a]pyrazine-1-carboxylate CAS No. 1377584-27-4](/img/structure/B2906887.png)
Ethyl imidazo[1,5-a]pyrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Ethyl imidazo[1,5-a]pyrazine-1-carboxylate is a complex compound with potential biological activity . .
Mode of Action
It is known that the compound is formed through the reaction of 4-chloropyrazolo[1,5-a]pyrazines with ethyl isocyanoacetate . This reaction leads to the formation of ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates .
Biochemical Pathways
Imidazo[1,5-a]pyrazines, a related class of compounds, are known to have diverse biological activity and can affect multiple biochemical pathways .
Result of Action
Related compounds in the imidazo[1,5-a]pyrazine class have been found to exhibit diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl imidazo[1,5-a]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyrazolo[1,5-a]pyrazines with ethyl isocyanoacetate under mild conditions (0–20°C) in a DMF solution, yielding ethyl imidazo[1,5-a]pyrazine-1-carboxylates with high yields (83–85%) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl imidazo[1,5-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or aldehydes using oxidizing agents like Dess–Martin reagent.
Reduction: Reduction to alcohols using suitable reducing agents.
Substitution: Nucleophilic substitution reactions at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Dess–Martin reagent for oxidation to aldehydes.
Reduction: Common reducing agents like sodium borohydride for reduction to alcohols.
Substitution: Nucleophiles such as amines or thiols for substitution reactions.
Major Products:
Oxidation: Aldehydes and acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl imidazo[1,5-a]pyrazine-1-carboxylate has significant applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and applications in optoelectronic devices.
Imidazo[1,5-a]pyrimidine derivatives: Utilized in pharmaceutical research for their potential therapeutic effects.
Imidazo[1,2-a]pyrazine derivatives: Explored for their biological activities and synthetic versatility.
Uniqueness: Ethyl imidazo[1,5-a]pyrazine-1-carboxylate stands out due to its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both synthetic chemistry and biological research .
Eigenschaften
IUPAC Name |
ethyl imidazo[1,5-a]pyrazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-5-10-3-4-12(7)6-11-8/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTSHTIBWNYTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=NC=CN2C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
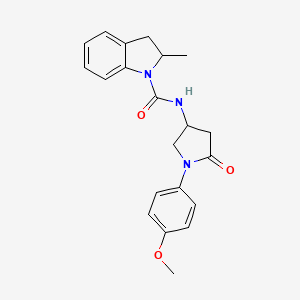

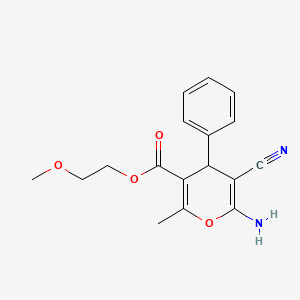
![3-[3-(3,5-dichlorophenoxy)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2906809.png)
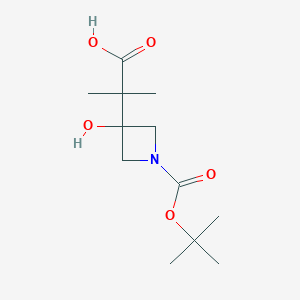
![2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2906811.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2906812.png)
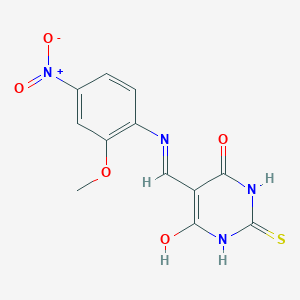
![N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2906815.png)
![ethyl 2-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetate](/img/structure/B2906818.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2906819.png)
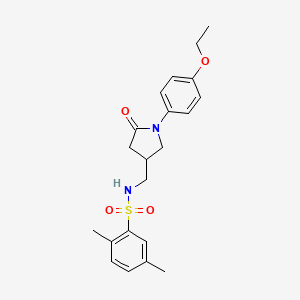
![(4-bromophenyl)methyl N-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]carbamate](/img/structure/B2906823.png)

